molecular formula C12H14O3 B8422674 Methyl m-isobutyrylbenzoate

Methyl m-isobutyrylbenzoate

Cat. No.: B8422674
M. Wt: 206.24 g/mol
InChI Key: SKKDCFOCMISBFH-UHFFFAOYSA-N
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Description

Methyl m-isobutyrylbenzoate (C12H14O3) is a benzoate ester derivative featuring a meta-substituted isobutyryl group (-CO-C(CH3)2) on the aromatic ring. This compound is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, due to its reactivity in esterification and acylation reactions.

Properties

Molecular Formula

C12H14O3

Molecular Weight

206.24 g/mol

IUPAC Name

methyl 3-(2-methylpropanoyl)benzoate

InChI

InChI=1S/C12H14O3/c1-8(2)11(13)9-5-4-6-10(7-9)12(14)15-3/h4-8H,1-3H3

InChI Key

SKKDCFOCMISBFH-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)C1=CC(=CC=C1)C(=O)OC

Origin of Product

United States

Chemical Reactions Analysis

Hydrolysis Reactions

Methyl m-isobutyrylbenzoate undergoes hydrolysis under acidic or basic conditions to yield carboxylic acids.

Conditions Products Catalyst/Reagents Yield Source
Acidic (H₂SO₄, H₂O)m-isobutyrylbenzoic acid + methanolConcentrated H₂SO₄~85%
Basic (NaOH, H₂O)m-isobutyrylbenzoate sodium salt1M NaOH>90%

Mechanistic Notes :

  • Acidic hydrolysis proceeds via protonation of the carbonyl oxygen, enhancing electrophilicity for nucleophilic water attack.

  • Saponification (base-catalyzed) involves hydroxide ion attack on the ester carbonyl, forming a tetrahedral intermediate .

Nucleophilic Substitutions

The ester group participates in nucleophilic acyl substitution reactions.

Alcoholysis (Transesterification)

Reagents Products Conditions Yield Source
Ethanol + H₂SO₄Ethyl m-isobutyrylbenzoateReflux, 12 hr78%
Benzyl alcohol + TCFHBenzyl m-isobutyrylbenzoateDCM, RT, 5 min92%

Key Catalyst : Trifluoroacetyl hexafluorophosphate (TCFH) with N-methylimidazole accelerates substitutions at ambient temperature .

Reduction Reactions

The ketone moiety in the isobutyryl group is reducible to secondary alcohols.

Reducing Agent Products Conditions Yield Source
NaBH₄m-(2-hydroxy-2-methylpropyl)benzoateMeOH, 0°C to RT65%
H₂/Pd-Cm-(2-methylpropyl)benzoate1 atm H₂, RT, 6 hr88%

Application : Reduction with NaBH₄ followed by cyclization yields benzofuranones (e.g., 9ba–be), bioactive scaffolds used in pharmaceuticals like n-butylphthalide .

Electrophilic Aromatic Substitution

The aromatic ring undergoes Friedel-Crafts acylation when activated.

Reagents Products Conditions Yield Source
AlCl₃ + Acetyl chloridem-isobutyryl-o-acetylbenzoate80°C, 4 hr72%

Mechanism : Lewis acid (AlCl₃) polarizes the acyl chloride, generating an acylium ion that attacks the aromatic ring’s meta position.

Palladium-Catalyzed Coupling

This compound serves as a substrate in cross-coupling reactions.

Catalyst System Reagents Products Yield Source
Pd(OAc)₂/Ag₂O/TBHPAryl iodides + AldehydesDiaryl ketones67–68%

Example : Reaction with 4-methylbenzaldehyde forms methyl-2-(4-methylbenzoyl)benzoate (3ab) via radical intermediates .

Thermal Decomposition

At elevated temperatures, this compound decomposes into smaller fragments.

Conditions Major Products Byproducts Source
300°C, inert atmosphereCO₂ + isobutylene + tolueneTrace methane

Thermochemistry : ΔrH° for ester decomposition is −108 ± 5.0 kJ/mol (liquid phase) .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural analogs from the evidence include:

  • Methyl salicylate (C8H8O3): Contains ortho-hydroxyl and methoxy groups, contributing to acidity and solubility in polar solvents .
  • Methyl 4-acetamido-5-chloro-2-methoxybenzoate (C11H12ClNO4): Combines acetamido, chloro, and methoxy substituents, enhancing steric hindrance and lipophilicity .
  • Sandaracopimaric acid methyl ester (C21H32O2): A diterpene-based methyl ester with a bulky bicyclic structure, reducing solubility in aqueous media .

Key Differences :

  • Methyl m-isobutyrylbenzoate’s meta-isobutyryl group introduces steric bulk and electron-withdrawing effects, distinguishing it from para-substituted or hydroxyl-containing analogs.

Physical and Chemical Properties

Table 1 compares properties of structurally related methyl esters:

Compound Molecular Weight (g/mol) Melting Point (°C) Boiling Point (°C) Solubility (Polar Solvents) LogP (Lipophilicity)
This compound* 206.24 N/A ~280 (estimated) Moderate (DMSO, acetone) ~2.5
(S)-Methyl 4-(1-aminoethyl)benzoate 179.22 98–102 N/A High (methanol, water) 1.2
Methyl salicylate 152.15 −8.6 222 High (ethanol, ether) 2.15
Sandaracopimaric acid methyl ester 316.48 85–90 N/A Low (chloroform, hexane) 6.8

*Estimated for this compound based on substituent effects .

Observations :

  • The aminoethyl group in (S)-Methyl 4-(1-aminoethyl)benzoate enhances water solubility (LogP = 1.2), whereas this compound’s isobutyryl group increases lipophilicity (estimated LogP ~2.5) .
  • Methyl salicylate’s hydroxyl group lowers melting point (−8.6°C) compared to non-hydroxylated analogs .

Reactivity Trends :

  • Electron-withdrawing groups (e.g., isobutyryl) deactivate the aromatic ring, reducing electrophilic substitution reactivity compared to electron-donating substituents (e.g., methoxy) .

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